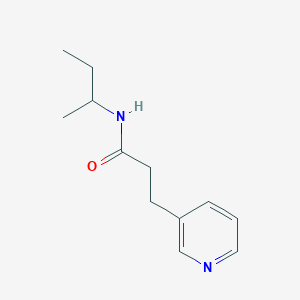
n-(Sec-butyl)-3-(pyridin-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(Sec-butyl)-3-(pyridin-3-yl)propanamide: is an organic compound that features a sec-butyl group attached to a propanamide backbone, with a pyridine ring at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(Sec-butyl)-3-(pyridin-3-yl)propanamide typically involves the following steps:
Formation of the Amide Bond: The starting materials, sec-butylamine and 3-(pyridin-3-yl)propanoic acid, are reacted under amide coupling conditions. Common reagents for this step include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are typical reagents.
Major Products:
Oxidation: Formation of sec-butyl ketone or sec-butyl alcohol.
Reduction: Formation of piperidine derivatives.
Substitution: Introduction of halogen or alkoxy groups on the pyridine ring.
科学研究应用
Chemistry: n-(Sec-butyl)-3-(pyridin-3-yl)propanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of pyridine-containing molecules with biological targets. It may serve as a ligand in binding studies or as a precursor for bioactive compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its structural features allow for modifications that can enhance biological activity and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of n-(Sec-butyl)-3-(pyridin-3-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, modulating its activity. The pyridine ring can engage in π-π interactions or hydrogen bonding with the target, while the sec-butyl group can influence the compound’s pharmacokinetic properties.
相似化合物的比较
n-(Butyl)-3-(pyridin-3-yl)propanamide: Similar structure but with a butyl group instead of a sec-butyl group.
n-(Isobutyl)-3-(pyridin-3-yl)propanamide: Contains an isobutyl group, leading to different steric and electronic properties.
n-(Tert-butyl)-3-(pyridin-3-yl)propanamide: Features a tert-butyl group, which can significantly alter the compound’s reactivity and interactions.
Uniqueness: n-(Sec-butyl)-3-(pyridin-3-yl)propanamide is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic characteristics. This can influence the compound’s reactivity, binding affinity, and overall properties, making it a valuable compound for various applications.
属性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
N-butan-2-yl-3-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C12H18N2O/c1-3-10(2)14-12(15)7-6-11-5-4-8-13-9-11/h4-5,8-10H,3,6-7H2,1-2H3,(H,14,15) |
InChI 键 |
FEDGXBODNNIACE-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)NC(=O)CCC1=CN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


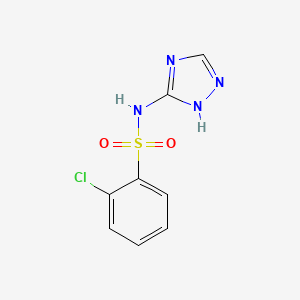
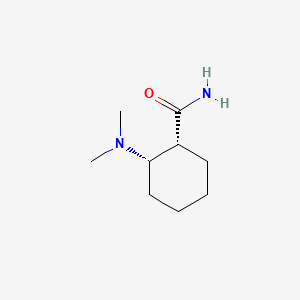
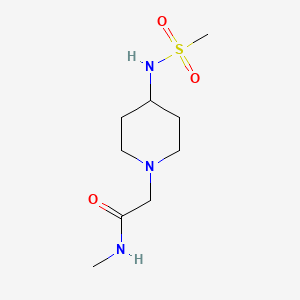
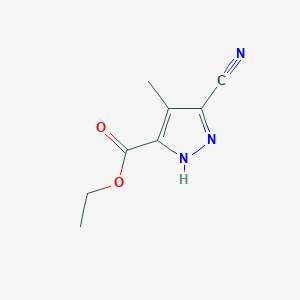

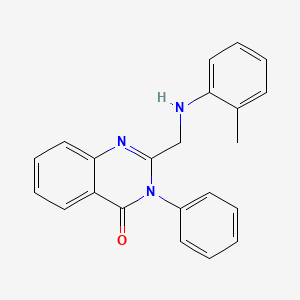
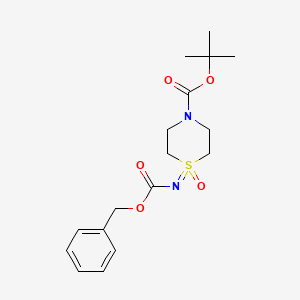
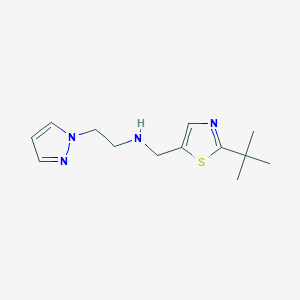
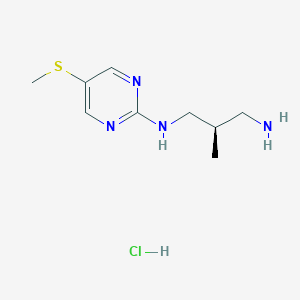
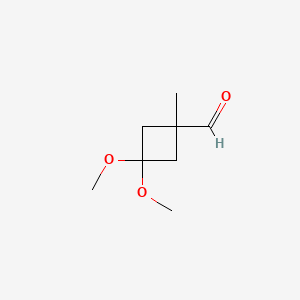
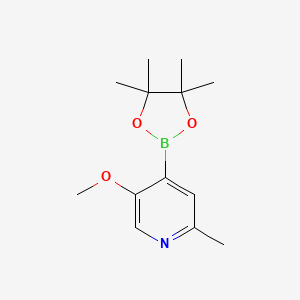


![(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B14900511.png)
